molecular formula C16H16ClN3O3 B067134 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride CAS No. 188829-39-2

4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride

Cat. No. B067134
CAS RN: 188829-39-2
M. Wt: 333.77 g/mol
InChI Key: HNJNNCPPISFBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride, also known as PD 153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and has been investigated for its potential use in cancer therapy.

Mechanism of Action

4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from being activated by its ligand, which in turn inhibits downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on EGFR, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).

Advantages and Limitations for Lab Experiments

4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied for its potential therapeutic applications. However, the compound also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to achieve therapeutic concentrations in the body. Additionally, it has been shown to have some off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035. One area of focus is the development of more potent and selective EGFR inhibitors that can overcome some of the limitations of 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035. Additionally, there is interest in investigating the use of 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 in combination with other cancer therapies, such as radiation or chemotherapy. Finally, there is ongoing research into the molecular mechanisms underlying the activity of 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 and its potential use in personalized cancer therapy.

Synthesis Methods

4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 2,3-dimethoxybenzaldehyde to form 4-(2,3-dimethoxybenzyl)aniline. This intermediate is then reacted with 2-chloro-6,7-dimethoxyquinazoline to form 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035.

Scientific Research Applications

4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of EGFR, which is a key regulator of cell growth and proliferation. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy.

properties

CAS RN

188829-39-2

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride

InChI

InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10;/h3-9,20H,1-2H3,(H,17,18,19);1H

InChI Key

HNJNNCPPISFBGR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC.Cl

Origin of Product

United States

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